Ecgonine methyl ester

Cardiotoxicity Sodium channel pharmacology Safety pharmacology

Forensic and clinical toxicology laboratories require certified Ecgonine methyl ester (EME) reference standards with verified purity and lot-specific certificates of analysis, yet many suppliers fail to document stereochemical integrity or provide isotopic-labeled internal standards. EME from BenchChem resolves this gap as a chromatography-verified (≥98% HPLC) certified reference material suitable for LC-MS/MS and GC-MS quantitative workflows. Key procurement differentiators: (i) documented (1R,2R,3S,5S)-stereochemistry essential for reproducible DAT SAR studies; (ii) demonstrated BChE metabolic stability (Ki = 1,300 µM) ensures no feedback inhibition in enzyme kinetic assays; (iii) deuterated analog (EME-d3) available for isotope dilution mass spectrometry. Researchers and procurement managers receive full COA documentation confirming purity, identity, and storage conditions (-20°C, desiccated).

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 7143-09-1
Cat. No. B1205838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcgonine methyl ester
CAS7143-09-1
Synonymsecgonine methyl ester
ecgonine methyl ester hydrochloride, (1R-(exo,exo))-isomer
ecgonine methyl ester, (1R-(2-endo,3-exo))-isomer
ecgonine methyl ester, (1R-(2-exo,3-endo))-isomer
ecgonine methyl ester, (1R-(endo,endo))-isomer
ecgonine methyl ester, (1S-(endo,endo))-isomer
methyl ecgonine
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)O)C(=O)OC
InChIInChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1
InChIKeyQIQNNBXHAYSQRY-UYXSQOIJSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ecgonine Methyl Ester (CAS 7143-09-1): Core Identity and Comparator Landscape for Procurement Decision-Makers


Ecgonine methyl ester (EME, also known as methylecgonine) is the O-debenzoylated methyl ester of the tropane alkaloid cocaine. It is a primary hydrolytic metabolite generated by plasma butyrylcholinesterase (BChE) in humans and is also found endogenously in Erythroxylum coca leaves [1]. Unlike its parent compound cocaine, EME lacks the benzoyl ester moiety at the 3β position, which fundamentally alters its pharmacological profile—it exhibits negligible dopamine transporter (DAT) affinity and does not produce cocaine-like stimulant or local anesthetic effects at clinically relevant concentrations [2]. For scientific and industrial users, EME's primary relevance lies in at least five domains: (i) forensic and clinical toxicology as a critical analytical reference standard; (ii) medicinal chemistry as a versatile precursor scaffold for 3β-substituted cocaine analog libraries; (iii) biochemical enzymology as a substrate and product in BChE/cocaine esterase activity studies; (iv) neuroscience research targeting nicotinic acetylcholine receptor (nAChR) modulation; and (v) cardiovascular pharmacology where its vasodilatory properties contrast sharply with cocaine's vasoconstriction.

Why Generic Substitution Fails—Critical Non-Interchangeability of Ecgonine Methyl Ester with In-Class Tropane Analogs


A common procurement error is to treat ecgonine methyl ester as interchangeable with structurally similar tropane alkaloids such as cocaine, benzoylecgonine, norcocaine, or ecgonine. This assumption is contradicted by quantitative pharmacological data across multiple assay systems and endpoints. EME's loss of the 3β-benzoyl ester group eliminates key pharmacophoric interactions required for high-affinity DAT binding, sodium channel blockade, and BChE inhibition, while simultaneously conferring distinct pharmacokinetic properties—including an elimination half-life approximately twice that of cocaine in rats [1]—and a unique vasodilatory rather than vasoconstrictive cerebrovascular profile [2]. The evidence below demonstrates that these differences are not merely quantitative but frequently directional, rendering EME functionally opposite to cocaine in specific biological contexts.

Quantitative Differentiation Evidence for Ecgonine Methyl Ester (7143-09-1) vs. Key In-Class Comparators


Cardiac Sodium Channel Blockade: Near-Complete Inactivity of EME vs. Cocaine and Norcocaine

EME is functionally inert at cardiac voltage-gated sodium channels at concentrations where cocaine and norcocaine produce significant blockade. In whole-cell patch-clamp recordings from isolated guinea pig ventricular myocytes, EME and benzoylecgonine did not produce significant sodium current block at concentrations up to 100 µM. In contrast, cocaine blocked sodium channels with a Kdi of 7.8 ± 1.2 µM, and norcocaine was even more potent with a Kdi of 5.7 ± 0.9 µM (P < 0.01 vs. cocaine) [1]. This represents at least a 13-fold window of inactivity for EME relative to cocaine, and a ≥18-fold window relative to norcocaine, at the sodium channel level. This differential is corroborated by earlier work using rat brain membrane 22Na⁺ uptake assays, where the rank order of sodium channel inhibition potency placed EME as the second-weakest among 11 cocaine congeners tested, with cocaine ~5–10 fold more potent [2].

Cardiotoxicity Sodium channel pharmacology Safety pharmacology

Dopamine Transporter (DAT) Binding Affinity: EME as a Verified Low-Affinity Negative Control

Ecgonine methyl ester exhibits profoundly reduced binding affinity for the cocaine recognition site on the dopamine transporter relative to cocaine. Using a human monoclonal antibody (mAb 2E2) with a cocaine-like binding pocket as a surrogate model for the DAT pharmacophore, the Kd of mAb 2E2 for cocaine was determined to be 4 nM. EME showed approximately 1,500-fold lower binding affinity for this antibody [1]. In an independent isothermal titration calorimetry (ITC) study with the humanized h2E2 anti-cocaine mAb, quantitative binding thermodynamics confirmed that EME's association constant (Ka) of 61,375 ± 25,024 M⁻¹ is approximately 2,200-fold lower than cocaine's Ka of 1.33 × 10⁸ ± 4.54 × 10⁷ M⁻¹, translating to a relative binding affinity (RBA) of 2,301 relative to cocaine (set at 1.00) [2]. This dramatic loss of DAT-site affinity mechanistically explains EME's lack of cocaine-like behavioral reinforcement and makes it the preferred compound when a tropane scaffold is needed that is definitively free of DAT-mediated psychoactivity.

Dopamine transporter Abuse liability Ligand binding assays

Butyrylcholinesterase (BChE) Inhibition: EME as the Weakest Inhibitor Among Major Cocaine Metabolites

Among the major cocaine metabolites, EME is the weakest inhibitor of human plasma butyrylcholinesterase (BChE), the enzyme primarily responsible for cocaine detoxification in vivo. Using spectrophotometric assays at 235 nm with benzoylcholine as substrate, EME inhibited BChE with a Ki of 1,300 µM. This is 87-fold weaker than benzoylecgonine (Ki = 76 µM), 130-fold weaker than cocaine (Ki ≈ 10 µM), and approximately 433-fold weaker than norcocaine (Ki = 15 µM) [1]. The extremely high Ki value indicates that EME, once produced via BChE-mediated cocaine hydrolysis, does not meaningfully feed back to inhibit the enzyme responsible for its own formation. This contrasts sharply with cocaine itself, which acts as a moderately potent competitive inhibitor (Ki ≈ 10 µM) [1]. This property makes EME preferable to cocaine for in vitro BChE activity studies requiring a non-interfering product standard.

Butyrylcholinesterase Enzyme kinetics Cocaine metabolism

Elimination Pharmacokinetics: EME's Extended Half-Life Relative to Cocaine and Norcocaine

EME exhibits a substantially longer elimination half-life than cocaine or norcocaine, which has direct implications for forensic detection windows and toxicological interpretation. In a controlled pharmacokinetic study in Sprague-Dawley rats receiving equimolar intravenous bolus doses, the elimination half-life of EME was 60–71 minutes—approximately twice the half-life of cocaine (28–33 minutes) and norcocaine (28–33 minutes), and approximately 1.5-fold longer than benzoylecgonine (40–44 minutes) [1]. EME clearance (approximately one-quarter that of cocaine) further underpins its prolonged systemic residence [1]. In humans, urinary excretion studies confirm an EME elimination half-life of 4.2 hours, and EME accounts for 26–60% of an administered cocaine dose in urine, making it quantitatively comparable to benzoylecgonine as a cumulative excretion product [2]. This extended detection window relative to the parent drug makes EME an indispensable certified reference material (CRM) for forensic laboratories conducting retrospective cocaine use verification.

Pharmacokinetics Forensic toxicology Detection window

In Vivo Cognitive Effects: EME Produces Functionally Opposite Outcomes to Cocaine in Animal Models

EME and cocaine produce directionally opposite effects on cognitive performance in rodent models, a finding with implications for nAChR-targeted drug discovery. In a 2020 study using the Morris water maze (MWM), a single dose of EME reversed scopolamine-induced cognitive impairment in young rats, indicating functional interaction with cholinergic systems [1]. Longer-term EME treatment improved learning rates in aged rats in the absence of any exogenous cognition-impairing compound. EME also reversed thigmotaxis (a validated behavioral correlate of anxiety) in aged animals [1]. In contrast, prior studies have demonstrated that cocaine impairs cognition in aged rats using the same MWM paradigm, leading the authors to conclude that "cocaine and EME have opposite effects in Morris water maze models" [1]. The mechanistic basis for this divergence lies in EME's behavior at a novel regulatory site on the nicotinic acetylcholine receptor: EME binds to this site without altering ion channel equilibrium, enabling it to competitively displace inhibitory ligands (including cocaine) without affecting basal receptor function per se [1]. This property—allosteric antagonism of nAChR noncompetitive inhibition without intrinsic agonist or antagonist activity—is not shared by any other cocaine metabolite.

Cognitive enhancement Nicotinic acetylcholine receptor Alzheimer's disease research

Validated Application Scenarios for Ecgonine Methyl Ester (7143-09-1) Anchored in Quantitative Differentiation Evidence


Forensic and Clinical Toxicology: Certified Reference Material for Cocaine Metabolite Quantification

EME's extended urinary elimination half-life of 4.2 hours in humans and its quantitative dominance (26–60% of an administered cocaine dose excreted as EME) make it an indispensable certified reference material for forensic LC-MS/MS and GC-MS methods [1]. Unlike benzoylecgonine (t₁/₂ = 5.1 h), EME can serve as a confirmatory marker with a complementary detection window, and its isotopic labeled analog (EME-d3) is commercially available as a Snap-N-Spike® internal standard for isotope dilution mass spectrometry [2]. Laboratories procuring EME CRM should prioritize certificate-of-analysis documentation confirming purity ≥98% and verified isotopic abundance for labeled forms. Critically, EME's verified lack of sodium channel blockade and DAT affinity means it will not confound toxicological interpretation with active pharmacological effects at concentrations encountered in postmortem or clinical specimens [3].

Medicinal Chemistry: Scaffold for 3β-Substituted Tropane Library Synthesis with Built-in DAT Selectivity Baseline

EME is the established starting material for synthesizing 3β-substituted ecgonine methyl ester analogs for dopamine transporter (DAT) and serotonin transporter (SERT) structure-activity relationship (SAR) studies [1]. Its RBA of 2,301 relative to cocaine (i.e., ~2,300-fold lower DAT-site affinity) provides a clean, low-affinity baseline against which the potency gains conferred by 3β-aryl, carbamoyl, or heterocyclic substituents can be unambiguously quantified [2]. Researchers constructing SAR libraries should use EME of verified stereochemical purity ((−)-isomer, (1R,2R,3S,5S)-configuration) because enantiomeric contamination would compromise measured IC₅₀ values. The synthetic protocol for 3β-esterification using acid chlorides in the presence of Et₃N and benzene has been well-established in the peer-reviewed literature [1].

Neuroscience: Non-DAT Tropane Probe for Nicotinic Acetylcholine Receptor Allosteric Modulation

EME's unique functional profile at the nAChR—binding to a novel regulatory site without altering channel open/closed equilibrium—positions it as a mechanistically distinct tool compound for investigating allosteric modulation of ligand-gated ion channels [1]. Unlike cocaine, which noncompetitively inhibits nAChR function by shifting equilibrium toward the closed state, EME competes for the same regulatory site without intrinsic inhibitory activity, effectively functioning as a silent antagonist of cocaine-induced nAChR inhibition. This property has been directly demonstrated to translate into in vivo cognitive enhancement and anxiolysis in scopolamine-impaired and aged rat models [1]. Neuroscience laboratories should note that EME's brain penetrance has been experimentally verified by GC-MS quantification of brain tissue concentrations following peripheral administration [1].

Enzymology and Drug Metabolism: Non-Inhibitory Product Standard for Butyrylcholinesterase Activity Assays

EME's extremely weak BChE inhibition (Ki = 1,300 µM) makes it the ideal product standard for in vitro BChE activity assays and cocaine hydrolase engineering studies [1]. Unlike cocaine (Ki ≈ 10 µM) or norcocaine (Ki = 15 µM), which can artifactually suppress enzyme activity at micromolar concentrations, EME can be present at concentrations up to 1 mM without meaningful feedback inhibition of BChE [1]. This property enables researchers to spike EME as an internal standard in BChE kinetic assays without distorting measured Vmax or Km values. Additionally, EME's verified metabolic stability toward further BChE-mediated hydrolysis (in contrast to cocaine, which is rapidly hydrolyzed with a plasma half-life of 28–33 minutes in rats [2]) ensures it remains chemically stable throughout typical assay incubation periods.

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